molecular formula C18H16N2<br>C6H5NHC6H4NHC6H5<br>C18H16N2 B1677971 N,N'-Diphenyl-p-phenylenediamine CAS No. 74-31-7

N,N'-Diphenyl-p-phenylenediamine

Cat. No.: B1677971
CAS No.: 74-31-7
M. Wt: 260.3 g/mol
InChI Key: UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: N,N'-Diphenyl-p-phenylenediamine (CAS 74-31-7; molecular formula C₁₈H₁₆N₂) is a secondary diamine featuring two phenyl groups attached to the amino groups of a p-phenylenediamine backbone . It exists as a gray powder or colorless crystals, with a melting point of 146–153°C and a boiling point of 220–225°C at 1 mmHg . DPPD is insoluble in water but soluble in organic solvents like acetone and ethyl acetate .

Applications:
DPPD is primarily used as a high-performance antioxidant in rubber manufacturing to prevent oxidative degradation and extend material lifespan . It also serves in petroleum oils, plastics, and biological systems, where it mitigates oxidative stress by scavenging free radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Diphenyl-p-phenylenediamine is typically synthesized through the reaction of aniline with benzophenone. The reaction is carried out in a reaction vessel where aniline and benzophenone are heated together in the presence of an acid or base catalyst to facilitate the reaction. After the reaction is complete, the product is purified through crystallization or other purification methods .

Industrial Production Methods: In industrial settings, the production of N,N’-Diphenyl-p-phenylenediamine follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous reactors and automated systems ensures consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphenyl-p-phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Rubber Industry

DPPD is widely recognized as an effective antioxidant used in rubber formulations. Its primary role is to prevent oxidative degradation during the processing and service life of rubber products. This includes applications in:

  • Tire Manufacturing : DPPD enhances the durability and longevity of tires by protecting against thermal and oxidative aging.
  • Rubber Vulcanization : It acts as a stabilizer during the vulcanization process, improving the mechanical properties of rubber products.

Plastics and Coatings

In the plastics industry, DPPD is utilized to enhance the thermal stability of polyolefins and other polymeric materials. It is also used in coatings to provide protection against UV radiation and oxidation, which can degrade material properties over time.

Application AreaSpecific Uses
Rubber IndustryAntioxidant in tires, rubber vulcanization
PlasticsStabilizer for polyolefins, coatings

Antioxidant Properties

Research indicates that DPPD exhibits antioxidant properties that can be beneficial in biomedical applications. Studies have demonstrated its ability to scavenge free radicals, making it a candidate for use in:

  • Pharmaceuticals : As a potential additive in drug formulations to enhance stability.
  • Biological Research : Used in assays to study oxidative stress and cellular responses.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DPPD. A study involving repeated dose toxicity tests on rats indicated that DPPD did not exhibit significant adverse effects at certain dosage levels, suggesting its potential for safe use in various applications .

Chromatography

DPPD is employed as a standard in high-performance liquid chromatography (HPLC) for the analysis of various compounds. Its characteristics allow for effective separation and quantification of related substances in complex mixtures .

Environmental Monitoring

The compound has applications in environmental chemistry, where it is utilized as a reagent for detecting nitrogen oxides and sulfur oxides in waste gases. This makes it valuable for assessing air quality and compliance with environmental regulations .

Case Study: Rubber Stabilization

A study highlighted the effectiveness of DPPD as an antioxidant in natural rubber formulations, demonstrating improved resistance to aging compared to formulations without antioxidants . The findings suggested that incorporating DPPD could extend the service life of rubber products significantly.

Case Study: Biomedical Research

In a series of experiments assessing oxidative stress, DPPD was shown to mitigate cellular damage caused by reactive oxygen species (ROS) in vitro, suggesting its potential therapeutic applications . This research opens avenues for further exploration into its use as a protective agent in medical treatments.

Mechanism of Action

The mechanism by which N,N’-Diphenyl-p-phenylenediamine exerts its effects involves its antioxidant properties. It acts by scavenging free radicals and reducing the concentration of reactive oxygen species, thereby preventing oxidative damage. This compound can also interact with cellular components to inhibit processes such as lipid peroxidation and protein oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylenediamines (PPDs)

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

  • Structure : Features a branched alkyl (1,3-dimethylbutyl) substituent instead of DPPD’s phenyl group.
  • Applications : Widely used in tire production as an antioxidant.
  • Environmental Impact: 6PPD degrades into 6PPD-quinone, a toxic metabolite linked to aquatic ecosystem damage (e.g., coho salmon mortality) .
  • Toxicity : Higher environmental persistence compared to DPPD due to its alkyl chain enhancing lipophilicity (log Kow ~5.5) .

N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD)

  • Structure: Contains an isopropyl group on one amino group.
  • Applications : Used in rubber for automotive components.
  • Safety : Classified as a skin sensitizer (H317 hazard code), similar to DPPD, but with higher acute toxicity (rat oral LD₅₀ = 2370 mg/kg vs. DPPD’s 18000 mg/kg in mice) .

N-Cyclohexyl-N′-phenyl-p-phenylenediamine (CPPD)

  • Structure : Cyclohexyl substituent replaces one phenyl group.
  • Applications : Functions as a flex-resistant antioxidant in rubber belts and hoses.
  • Stability : Less thermally stable than DPPD, decomposing at temperatures above 150°C .

Antioxidant Efficiency :

  • DPPD outperforms 6PPD and IPPD in lipid peroxidation inhibition due to its conjugated aromatic system, which stabilizes radical intermediates .
  • In in vivo studies, DPPD showed superior intracellular distribution in rat liver cells compared to α-tocopherol (Vitamin E), with >50% localized in the soluble fraction .

Cytotoxicity and Redox Cycling :

  • DPPD reduces cytotoxicity of nitroaromatics (e.g., tirapazamine) by neutralizing reactive oxygen species (ROS), while 6PPD lacks similar efficacy in cellular models .

Environmental and Regulatory Profiles

Compound Environmental Persistence Regulatory Status Key Hazards
DPPD Moderate (BCF = 260) OECD HPV listed; restricted in feed additives (US FDA, 1956) Skin sensitization (H317)
6PPD High (BCF > 500) Emerging concern for aquatic toxicity 6PPD-quinone ecotoxicity
IPPD Low EU REACH registered Acute toxicity (H302) and sensitization

Key Findings :

  • IPPD’s acute toxicity limits its use in consumer products, whereas DPPD remains prevalent in industrial applications .

Data Tables

Table 1. Physicochemical Properties

Property DPPD 6PPD IPPD
Molecular Weight 260.33 g/mol 268.39 g/mol 226.31 g/mol
log Kow 4.0 5.5 3.8
Melting Point 146–153°C 45–50°C 80–85°C
Water Solubility <0.1 mg/L 0.05 mg/L 1.2 mg/L

Biological Activity

N,N'-Diphenyl-p-phenylenediamine (DPPD) is an organic compound with significant biological activity, particularly known for its antioxidant properties and potential allergenic effects. This article provides a detailed overview of its biological activities, including data from relevant studies, case studies, and research findings.

  • Molecular Formula : C18H16N2
  • Molecular Weight : 260.34 g/mol
  • Appearance : Gray to dark gray powder or flakes

DPPD is commonly used in the rubber industry as an antioxidant and curing agent, enhancing the longevity of rubber products by preventing oxidative degradation.

Antioxidant Activity

Research indicates that DPPD exhibits potent antioxidant properties, allowing it to scavenge free radicals that can damage cells and contribute to various diseases. Its effectiveness as an antioxidant has been explored in several studies:

  • Study Findings : DPPD has been shown to interact with peroxy radicals, significantly influencing its antioxidant efficacy in rubber formulations .
  • Mechanism : The compound's ability to neutralize oxidative stress is attributed to its chemical structure, which allows it to donate electrons and stabilize free radicals.

Repeated Dose Toxicity

A 28-day repeated dose toxicity study conducted on rats revealed the following:

  • Dosage Levels : Rats were administered DPPD at doses of 0, 100, 300, or 1000 mg/kg body weight per day.
  • Results : No significant adverse effects were observed at doses up to 1000 mg/kg. However, at the highest dose in a reproduction/developmental toxicity study, some females exhibited severe symptoms leading to mortality .
Dosage (mg/kg/day)ObservationsNOAEL (mg/kg/day)
0Control-
100No significant effects1000
300Mild symptoms in some females8
1000No significant adverse effects-

Long-Term Exposure

A long-term study involving F344 rats fed a diet containing DPPD showed:

  • Duration : 104 weeks of exposure.
  • Findings : There was a dose-dependent reduction in body weight gain; however, no significant increase in tumor induction was observed .

Allergenic Potential

DPPD is recognized for its potential allergenic properties. It has been included in standardized allergen testing panels due to its association with allergic reactions upon skin contact:

  • Case Studies : Individuals exposed to rubber products containing DPPD have reported allergic reactions, highlighting the need for caution in its use .

Applications in Veterinary Medicine

Interestingly, DPPD has also found applications in veterinary medicine:

  • Use Case : It has been utilized to prevent Vitamin E deficiency in livestock, showcasing its diverse biological activity beyond industrial applications.

Summary of Biological Activities

The following table summarizes the biological activities and findings related to DPPD:

Activity TypeFindings
AntioxidantEffective scavenger of free radicals; enhances stability of rubber products .
ToxicityNo significant adverse effects at low doses; potential for reproductive toxicity at high doses .
Allergenic PotentialIdentified as a contact allergen; requires caution in consumer products .
Veterinary ApplicationsUsed to prevent Vitamin E deficiency in livestock.

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing DPPD in laboratory settings?

Answer:
DPPD is synthesized via Ullmann coupling or nucleophilic substitution between aniline derivatives and 1,4-dihalobenzenes. Key characterization techniques include:

  • HPLC for purity assessment (≥98% by reversed-phase chromatography) .
  • FT-IR to confirm N–H and aromatic C–C/C–N stretches (peaks at 3300–3400 cm⁻¹ and 1500–1600 cm⁻¹, respectively) .
  • Mass spectrometry (ESI-MS) for molecular weight verification (expected [M+H]⁺: 261.1 m/z) .

Q. Basic: How is DPPD’s antioxidant activity quantified in in vitro systems?

Answer:
The thiobarbituric acid reactive substances (TBARS) assay is widely used to measure lipid peroxidation inhibition. For example:

  • DPPD at 10 µM reduced malondialdehyde (MDA) formation by 85% in Fe²⁺-induced lipid peroxidation in rat liver microsomes .
  • DPPH radical scavenging assays show an IC₅₀ of 12.5 µM for DPPD, indicating potent free radical quenching .

Q. Advanced: How do researchers resolve contradictions in DPPD’s role in oxidative stress models?

Answer:
Conflicting data arise from model-specific redox environments. For instance:

  • In soybean cell cultures, DPPD (50 µM) reduced aluminum-induced lipid peroxidation by 70% .
  • However, in human liver microsomes, DPPD (20 µM) increased CYP450-mediated oxidative metabolites, suggesting pro-oxidant effects under certain conditions .
    Methodological recommendations:
  • Control for pH, transition metal ions, and enzymatic activity.
  • Use orthogonal assays (e.g., TBARS + glutathione depletion measurements) to cross-validate .

Q. Advanced: What experimental designs are optimal for studying DPPD’s phase I metabolism in toxicology?

Answer:

  • Human liver microsomes (HLM) + LC-MS/MS : Incubate DPPD (1–100 µM) with NADPH-regenerating systems for 60 minutes. Monitor metabolites like N-oxide derivatives (retention time: 8.2 min; [M+H]⁺: 277.1 m/z) .
  • Kinetic parameters : DPPD exhibits a Kₘ of 35 µM and Vₘₐₓ of 4.2 nmol/min/mg protein in HLM, indicating moderate metabolic turnover .

Q. Basic: What safety protocols are critical for handling DPPD in lab settings?

Answer:

  • PPE : Nitrile gloves, N95 respirators, and fume hoods (TLV-TWA: 0.1 mg/m³) .
  • Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA D003) .
  • Storage : In amber glass at 4°C under argon to prevent oxidation .

Q. Advanced: How does DPPD’s structure influence its membrane permeability in cellular models?

Answer:

  • LogP : 4.2 ± 0.3 (octanol-water), indicating high lipophilicity and preferential localization in lipid bilayers .
  • Coarse-grained MD simulations : DPPD embeds within phospholipid tails (1,2-dipalmitoyl-sn-glycero-3-phosphocholine membranes), reducing membrane fluidity by 22% at 10 mol% .

Q. Advanced: Why does DPPD show species-specific toxicity in reproductive studies?

Answer:

  • In rats, DPPD (100 mg/kg/day) caused 40% fetal resorption via placental oxidative damage .
  • In zebrafish, no developmental toxicity was observed at ≤10 µM, likely due to efficient glucuronidation .
    Key variables :
  • Species-specific expression of UDP-glucuronosyltransferases (UGTs).
  • Bile excretion efficiency in aquatic vs. mammalian systems .

Q. Basic: What analytical techniques differentiate DPPD from structurally similar antioxidants?

Answer:

  • ¹H NMR : DPPD shows two singlet peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 4.1 ppm (N–H, exchangeable in D₂O) .
  • XRD : Monoclinic crystal lattice (space group P2₁/c) with a d-spacing of 5.6 Å .

Q. Advanced: How is computational modeling used to predict DPPD’s environmental persistence?

Answer:

  • EPI Suite™ estimates :
    • Biodegradation half-life: 120 days (BIOWIN3 model).
    • BCF: 350 L/kg, indicating moderate bioaccumulation .
  • QSAR predictions : High photolytic stability (t₁/₂ > 48 hr under UV light) due to extended π-conjugation .

Q. Advanced: What mechanisms explain DPPD’s elimination from alternative tire additives?

Answer:

  • Performance limitations : DPPD showed 30% lower ozone resistance compared to 6PPD in ASTM D3182 testing .
  • Toxicity gaps : Insufficient data on endocrine disruption potential (OECD TG 457 not completed) .

Properties

IUPAC Name

1-N,4-N-diphenylbenzene-1,4-diamine
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InChI

InChI=1S/C18H16N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14,19-20H
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InChI Key

UTGQNNCQYDRXCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=CC=CC=C3
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Molecular Formula

C18H16N2, Array
Record name N,N'-DIPHENYL-P-PHENYLENEDIAMINE
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DSSTOX Substance ID

DTXSID9020538
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Molecular Weight

260.3 g/mol
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Physical Description

N,n'-diphenyl-p-phenylenediamine appears as gray or dark gray powder or flakes. (NTP, 1992), Dry Powder, Colorless solid; Commercial product is greenish-brown solid; [Merck Index] Colorless, grey, or white solid; [HSDB] Powder; [MSDSonline], COLOURLESS CRYSTALS OR GREY POWDER.
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Boiling Point

428 to 437 °F at 0.5 mmHg (NTP, 1992), 220-225 °C @ 0.5 mm Hg
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Flash Point

400 °F (NTP, 1992), 232 °C c.c.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in monochlorobenzene, benzene, DMF, ether, chloroform, acetone, ethyl acetate, isopropyl acetate, glacial acetic acid. Slightly sol in alcohol. Almost insol in petr ether, water., Solubility in water: none
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Density

1.21 (NTP, 1992) - Denser than water; will sink, 1.20, Relative density (water = 1): 1.2
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Vapor Density

9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 9.0 (Air= 1), Relative vapor density (air = 1): 9.0
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Vapor Pressure

0.00000001 [mmHg], 6.35X10-9 mm Hg @ 25 °C
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Color/Form

Colorless leaflets from alcohol; commercial grades are greenish-brown, Gray powder, White solid

CAS No.

74-31-7
Record name N,N'-DIPHENYL-P-PHENYLENEDIAMINE
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Melting Point

293 to 306 °F (NTP, 1992), 150-151 °C, Specific gravity: 1.28; melting point: 145-152 °C
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Synthesis routes and methods I

Procedure details

phenothiazine, 2-phenyl-benzimidazole
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Synthesis routes and methods II

Procedure details

To a 500 ml, 3-necked round bottom flask were added 92 g (500 mmole) p-aminodiphenylamine, 61 ml (600 mmole) cyclohexanone, 82 ml (800 mmole) nitrobenzene, 120 ml xylene solvent and 1.0 g of 5% palladium on carbon catalyst (0.05 g Pd). Using essentially the procedure of Example 1 the reaction was (A) carried out without acid and then again (B) in the presence of 3 millimoles of sulfuric acid. Reaction (B) provided about 40% (mole) more yield of DPPD over reaction (A) after 7 hours at reflux.
Quantity
92 g
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reactant
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61 mL
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reactant
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82 mL
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reactant
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120 mL
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1 g
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catalyst
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3 mmol
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Synthesis routes and methods III

Procedure details

Following general procedure F, a mixture of chlorobenzene (102 μL, 1.0 mmol), N1-phenylbenzene-1,4-diamine (221 mg, 1.2 mmol), NaOt-Bu (192 mg, 2.0 mmol), 10 (8 mg, 1 mol %), 1 (5 mg, 1 mol %), and dioxane (1 mL) was heated to 80° C. for 2 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g snap; 0-50% EtOAc/Hexane) to provide the title compound as a off-white solid (260 mg, 99%), mp 152-154° C. 1H NMR (300 MHz, CDCl3) δ: 7.27 (t, J=7.5 Hz, 4H), 7.08 (s, 4H), 7.00 (d, J=8.0 Hz, 4H), 6.90 (t, J=7.5 Hz, 2H), 5.59 (s, 2H) ppm. 13C NMR (75 MHz, CDCl3) δ: 144.7, 137.4, 129.6, 121.2, 120.2, 116.5 ppm. IR (neat, cm−1): 3389, 1601, 1512, 1496, 1382, 1313, 1271, 820, 742, 695. Anal. Calcd. for C18H16N2: C, 83.04; H, 6.19. Found: C, 82.81; H, 6.22.
Quantity
102 μL
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reactant
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221 mg
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192 mg
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1 mL
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Yield
99%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N,N'-Diphenyl-p-phenylenediamine
N,N'-Diphenyl-p-phenylenediamine
N,N'-Diphenyl-p-phenylenediamine
N,N'-Diphenyl-p-phenylenediamine
N,N'-Diphenyl-p-phenylenediamine
N,N'-Diphenyl-p-phenylenediamine

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